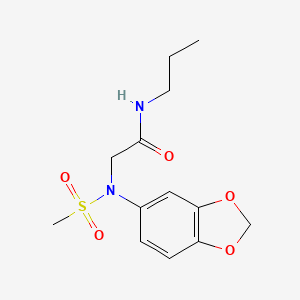![molecular formula C27H18N4O4 B4931594 4-(4-nitrophenoxy)-N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B4931594.png)
4-(4-nitrophenoxy)-N-[3-(2-quinoxalinyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-nitrophenoxy)-N-[3-(2-quinoxalinyl)phenyl]benzamide, commonly known as NQO1, is a compound that has gained significant attention in scientific research due to its potential applications in cancer treatment. NQO1 is a quinone reductase that plays a crucial role in cellular defense against oxidative stress.
Mécanisme D'action
NQO1 inhibitors work by blocking the enzymatic activity of NQO1, which leads to the accumulation of reactive oxygen species in cancer cells. This accumulation causes oxidative damage to cellular components and ultimately leads to cancer cell death. NQO1 inhibitors have been shown to be effective in preclinical studies, and clinical trials are currently underway to evaluate their efficacy in cancer treatment.
Biochemical and Physiological Effects:
NQO1 inhibitors have been shown to induce apoptosis, inhibit cancer cell proliferation, and sensitize cancer cells to chemotherapy. Additionally, NQO1 inhibitors have been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of NQO1 inhibitors is their specificity for cancer cells that overexpress NQO1. This specificity reduces the potential for off-target effects and toxicity. However, one limitation of NQO1 inhibitors is their potential to induce oxidative stress in healthy cells, which may lead to adverse effects.
Orientations Futures
For NQO1 research include the development of more potent and selective NQO1 inhibitors and the evaluation of NQO1 inhibitors in combination with other anticancer agents.
Méthodes De Synthèse
The synthesis of NQO1 involves the reaction of 4-nitrophenol, 2-quinoxalinecarboxaldehyde, and 3-aminobenzophenone in the presence of acetic acid and sodium acetate. The reaction mixture is refluxed for several hours, and the resulting product is purified through column chromatography. The purity of the product is confirmed through NMR and mass spectroscopy.
Applications De Recherche Scientifique
NQO1 has been extensively studied for its potential applications in cancer treatment. It has been found that NQO1 is overexpressed in various types of cancer, including breast, lung, and colon cancer. This overexpression is believed to be a result of the increased oxidative stress in cancer cells. NQO1 is involved in the detoxification of reactive oxygen species, which are generated during cancer cell metabolism. Therefore, NQO1 inhibitors have been developed as potential anticancer agents.
Propriétés
IUPAC Name |
4-(4-nitrophenoxy)-N-(3-quinoxalin-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18N4O4/c32-27(18-8-12-22(13-9-18)35-23-14-10-21(11-15-23)31(33)34)29-20-5-3-4-19(16-20)26-17-28-24-6-1-2-7-25(24)30-26/h1-17H,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSZFELCVHAXLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)OC5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B4931525.png)
![N-(2-furylmethyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide](/img/structure/B4931542.png)
![N-(4-{[(2,3-dichlorophenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B4931562.png)

![2-{[(4-methylphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4931577.png)
![dimethyl 2-[(2-phenylbutanoyl)amino]terephthalate](/img/structure/B4931582.png)

![5-{3-[(2-fluorobenzyl)oxy]benzylidene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4931589.png)

![1-(diphenylacetyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B4931602.png)
![5-[(isopropylamino)sulfonyl]-2-methoxy-N-propylbenzamide](/img/structure/B4931610.png)
![2-({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-nitrophenyl)acetamide](/img/structure/B4931625.png)
![N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-phenoxyacetamide](/img/structure/B4931638.png)

